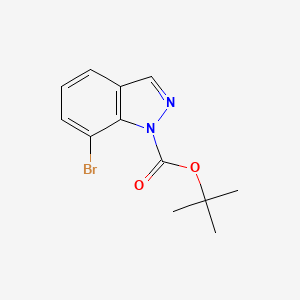

tert-Butyl 7-bromo-1H-indazole-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

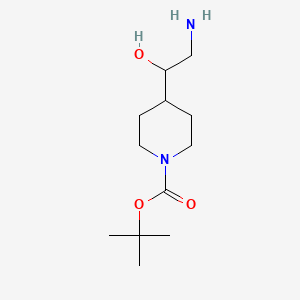

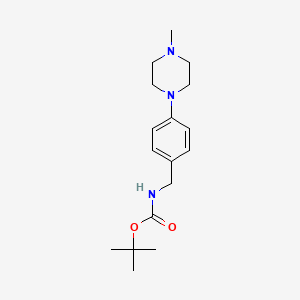

“tert-Butyl 7-bromo-1H-indazole-1-carboxylate” is a chemical compound with the molecular formula C12H13BrN2O2 .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 7-bromo-1H-indazole-1-carboxylate” consists of 12 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms. Detailed structural analysis was not found in the available literature.Physical And Chemical Properties Analysis

“tert-Butyl 7-bromo-1H-indazole-1-carboxylate” is a solid at room temperature . Other physical and chemical properties were not found in the available literature.科学的研究の応用

Synthesis and Structural Analysis

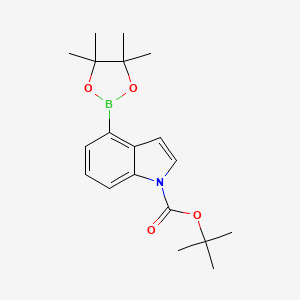

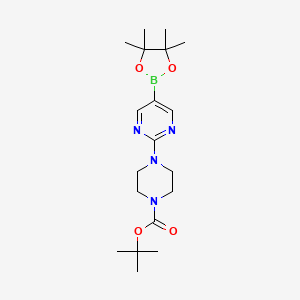

Tert-butyl 7-bromo-1H-indazole-1-carboxylate is an important intermediate for the synthesis of 1H-indazole derivatives, showcasing its pivotal role in chemical synthesis. The structural elucidation of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a related compound, has been achieved through FTIR, NMR spectroscopy, MS, and X-ray diffraction analysis. Density functional theory (DFT) calculations align with experimental data, highlighting the compound's physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals (Ye et al., 2021).

Synthetic Methodologies and Applications

A variety of research studies have developed synthetic methodologies and applications involving tert-butyl 7-bromo-1H-indazole-1-carboxylate and its derivatives. For instance, innovative synthesis routes have been established for indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives, demonstrating the compound's utility in constructing complex heterocyclic systems (Chen et al., 2019). Moreover, tert-butyl 7-bromo-1H-indazole-1-carboxylate has been employed in anionic cascade recyclizations to generate novel pyrrolo[1,2-b][1,2,4]triazine and triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline systems, showcasing its versatility in facilitating complex transformations (Ivanov, 2020).

Advanced Synthesis of Fused Heterocycles

Further illustrating the compound's importance, research into the combinatorial synthesis of fused tetracyclic heterocycles under catalyst-free conditions has been reported. This approach efficiently yields structures containing [1,6]naphthyridine derivatives, underlining the compound's role in the generation of pharmacophore-relevant heterocycles (Li et al., 2013).

Functionalization and Modification Techniques

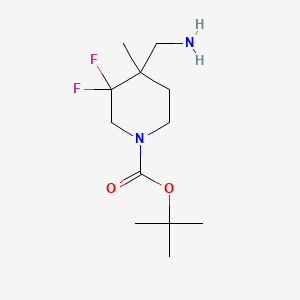

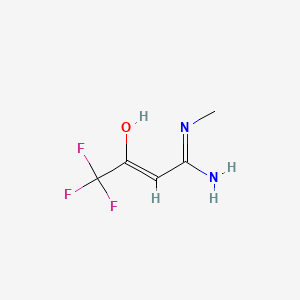

Additional studies have explored the functionalization and modification of tert-butyl 7-bromo-1H-indazole-1-carboxylate derivatives. Techniques such as metal-free trifluoromethylation have been developed, providing a straightforward method to introduce trifluoromethyl groups into indazoles, enhancing the molecular diversity accessible for pharmaceutical applications (Ghosh et al., 2018).

Safety and Hazards

“tert-Butyl 7-bromo-1H-indazole-1-carboxylate” is intended for research use only and is not for use as a food, drug, or household item . It may pose hazards if ingested or if it comes into contact with skin or eyes . Always use personal protective equipment and ensure adequate ventilation when handling this compound .

作用機序

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, contributing to the compound’s potential therapeutic effects.

Mode of Action

Indole derivatives are known to interact with their targets in a way that triggers changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities involves different biochemical pathways and their downstream effects.

Result of Action

Given that indole derivatives have been found to possess a range of biological activities , it can be inferred that this compound may also have diverse molecular and cellular effects.

特性

IUPAC Name |

tert-butyl 7-bromoindazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIZUEVNZCJXOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC=C2Br)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653356 |

Source

|

| Record name | tert-Butyl 7-bromo-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 7-bromo-1H-indazole-1-carboxylate | |

CAS RN |

1092352-37-8 |

Source

|

| Record name | 1,1-Dimethylethyl 7-bromo-1H-indazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 7-bromo-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。